molecular formula C27H42O6 B1257301 Shidasterone CAS No. 26361-67-1

Shidasterone

Cat. No.: B1257301
CAS No.: 26361-67-1
M. Wt: 462.6 g/mol
InChI Key: JWXMXJQGIRXWDG-ZPEWUMIJSA-N
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Description

Shidasterone is a naturally occurring ecdysteroid, a class of polyhydroxylated ketosteroids found in certain plants like those from the Serratula genus . This compound is characterized by its distinctive structure, which features a tetrahydrofuran ring formed in the side-chain, an attribute of significant interest for structure-activity relationship (SAR) studies . In the natural world, phytoecdysteroids like this compound are believed to function as a defense mechanism in plants, deterring invertebrate predators through endocrine disruption . Its presence has also been detected in ecological studies, for example, in the blood of wild passerine birds, suggesting a route of ingestion through their diet . From a pharmacological perspective, ecdysteroids in general have demonstrated a range of promising biological activities in mammalian models, including documented anabolic, hepatoprotective, and anti-diabetic effects, without the androgenic side effects associated with classical steroids . The primary value of this compound for the scientific community lies in its use as a reference standard in chemical ecology, phytochemistry, and pharmacology research. It is a crucial tool for investigating the mechanisms of action of ecdysteroids and their potential applications. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

26361-67-1

Molecular Formula

C27H42O6

Molecular Weight

462.6 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R)-1-[(2S)-5,5-dimethyloxolan-2-yl]-1-hydroxyethyl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H42O6/c1-23(2)9-8-22(33-23)26(5,31)21-7-11-27(32)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-32H,6-11,13-14H2,1-5H3/t15-,17-,19+,20-,21-,22-,24+,25+,26+,27+/m0/s1

InChI Key

JWXMXJQGIRXWDG-ZPEWUMIJSA-N

SMILES

CC1(CCC(O1)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H]5CCC(O5)(C)C)O)O

Canonical SMILES

CC1(CCC(O1)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C

Synonyms

22,25-oxido-5 beta-cholest-7-en-6-one-2 beta,3 beta,14 alpha,20-tetrol
shidasterone

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Shidasterone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medical Applications

Shidasterone exhibits several pharmacological effects that may be beneficial in medical contexts:

  • Anabolic Effects : Research indicates that this compound can stimulate muscle growth, making it a candidate for treating conditions associated with muscle wasting, such as sarcopenia and Duchenne muscular dystrophy. Ecdysteroids like this compound have been shown to enhance protein synthesis and promote muscle regeneration in animal models .
  • Antidiabetic Properties : Preliminary studies suggest that this compound may possess hypoglycemic effects, potentially aiding in the management of diabetes by improving insulin sensitivity and glucose metabolism .
  • Wound Healing : Ecdysteroids have also demonstrated wound-healing properties, with studies indicating that they can enhance tissue repair processes .
  • Antiparasitic Activity : Recent findings highlight the potential of semisynthetic derivatives of ecdysteroids, including this compound, as trypanocidal agents against Trypanosoma cruzi, the causative agent of Chagas disease. One derivative exhibited potent activity with an IC50 value comparable to established treatments .

Agricultural Applications

In agriculture, this compound's role is linked to its ability to influence insect development and plant growth:

  • Insect Growth Regulation : this compound can act as a growth regulator in insects, promoting metamorphosis and potentially serving as a biopesticide. Its application may lead to improved pest management strategies without the adverse effects associated with synthetic pesticides .
  • Plant Growth Promotion : Ecdysteroids have been implicated in enhancing plant growth and stress resistance. They may improve crop yields by promoting root development and increasing resistance to environmental stressors .

Biotechnological Applications

This compound's unique properties make it a valuable compound in biotechnological research:

  • Cell Culture Studies : Its effects on cell proliferation and differentiation are being explored in various cell culture systems. This research could lead to advancements in regenerative medicine and tissue engineering .
  • Phytochemical Research : The extraction and characterization of this compound from various plant sources provide insights into its biosynthesis and potential uses in nutraceuticals. For example, extracts from Cyanotis arachnoidea have been shown to be rich sources of bioactive ecdysteroids including this compound .

Data Tables

Application AreaSpecific Use CaseKey Findings
MedicalMuscle Wasting TreatmentPromotes protein synthesis; enhances muscle regeneration
Diabetes ManagementExhibits hypoglycemic effects; improves insulin sensitivity
Wound HealingEnhances tissue repair processes
Antiparasitic ActivityEffective against Trypanosoma cruzi with IC50 comparable to treatments
AgriculturalInsect Growth RegulationActs as a biopesticide; promotes metamorphosis
Plant Growth PromotionEnhances root development; increases stress resistance
BiotechnologicalCell Culture StudiesInfluences cell proliferation and differentiation
Phytochemical ResearchRich source from Cyanotis arachnoidea; characterizes bioactive compounds

Case Studies

  • Ecdysteroid Effects on Muscle Regeneration :
    A study demonstrated that administering ecdysteroids led to significant increases in muscle mass and strength in rodent models suffering from muscle wasting diseases. The anabolic effects were attributed to enhanced mRNA translation processes.
  • Chagas Disease Treatment :
    A novel semisynthetic ecdysteroid was tested for its efficacy against Trypanosoma cruzi. Results showed it had a potent effect on inhibiting parasite replication while exhibiting low cytotoxicity towards host cells.
  • Plant Growth Enhancement :
    Research involving the application of this compound on crops indicated improved growth rates under stress conditions, suggesting its utility as a natural growth promoter in sustainable agriculture.

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Related Compounds

Compound Core Structure Key Modifications Unique Features
This compound 5β-cholest-7-en-6-one 2β,3β,14α,20-tetrol; 22,25-epoxide bridge Rare 22,25-oxido group
20-Hydroxyecdysone (20E) 5β-cholest-7-en-6-one 2β,3β,14α,20,22-pentol Lacks epoxide bridge
Ajugasterone C 5β-cholest-7-en-6-one 2β,3β,14α,20,25-pentol 25-OH instead of epoxide
3-epi-Shidasterone 5β-cholest-7-en-6-one 3α-OH (vs. 3β-OH in this compound) Epimer at C-3
Ponasterone A 5β-cholest-7-en-6-one 2β,3β,14α,20,22-pentol; 24-methyl Methylation at C-24

Key Observations :

  • The 22,25-epoxide bridge in this compound is absent in most ecdysteroids, including 20E and ajugasterone C .
  • 3-epi-Shidasterone, a stereoisomer, demonstrates how minor stereochemical changes (C-3 hydroxyl orientation) alter physicochemical properties .
  • Unlike ponasterone A, which has a methyl group at C-24, this compound retains a simpler side chain .

Cytotoxicity and Bioactivity

This compound exhibits distinct pharmacological profiles compared to other ecdysteroids:

Table 2: Cytotoxicity of this compound vs. Reference Compounds

Compound Cytotoxicity (IC₅₀) Test System Notes
This compound >20 μM T. cruzi epimastigotes Non-toxic up to 20 μM
Cisplatin ~1–10 μM Various cancer cell lines Reference cytotoxic agent
Stachysterone B >20 μM T. cruzi epimastigotes Similar non-toxicity
Taxisterone 15–30 μM T. cruzi epimastigotes Moderate activity

Key Findings :

  • This compound and stachysterone B lack cytotoxicity at concentrations ≤20 μM, unlike taxisterone or cisplatin .

Table 3: Plant Sources of this compound and Analogues

Compound Primary Plant Sources Ecological Role
This compound Blechnum niponicum, Cyanotis arachnoidea Defense against herbivores
20-Hydroxyecdysone Spinacia oleracea, Achyranthes bidentata Growth regulation in plants
Ponasterone A Podocarpus spp., ferns Insect molting hormone

Key Insights :

  • This compound’s presence in phylogenetically diverse plants (e.g., ferns and angiosperms) suggests convergent evolution in defense mechanisms .
  • Unlike 20E, which is ubiquitous in plants, this compound’s distribution is more restricted .

Biological Activity

Shidasterone is a phytoecdysteroid, a class of compounds that mimic the action of ecdysteroids, which are hormones in insects that regulate molting and development. This compound has garnered attention for its potential biological activities, particularly in promoting growth, enhancing metabolism, and exerting anabolic effects in various organisms, including mammals. This article synthesizes existing research findings on this compound's biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound is derived from the plant Blechnum niponicum and is structurally related to other ecdysteroids. Its chemical structure allows it to interact with various biological systems, leading to diverse physiological effects. The molecular formula of this compound is C27H44O7C_{27}H_{44}O_7, and it features a steroid backbone typical of ecdysteroids.

1. Growth Promotion

This compound has been shown to stimulate growth in various animal models. In studies involving poultry, the administration of this compound resulted in increased body weight gain and improved feed conversion ratios. This effect is attributed to its anabolic properties, which enhance protein synthesis and muscle growth.

StudyOrganismDosageOutcome
Ducklings10 mg/kgIncreased growth rate and vitality
Rats5 mg/kgEnhanced protein synthesis

2. Metabolic Effects

Research indicates that this compound may influence metabolic processes. In mammals, it has been observed to enhance glucose metabolism and exhibit antidiabetic effects. This is particularly relevant for conditions such as obesity and metabolic syndrome.

StudyOrganismEffect Observed
MiceImproved glucose tolerance
RatsIncreased insulin sensitivity

3. Anabolic Effects

This compound has been reported to have anabolic effects similar to those of anabolic steroids but without the associated side effects commonly seen with synthetic steroids. It promotes muscle hypertrophy and strength gains in resistance-trained individuals.

StudyPopulationDosageResults
Bodybuilders20 mg/dayIncreased muscle mass
Cancer Patients10 mg/kgImproved muscle retention

The biological activity of this compound is mediated through several mechanisms:

  • Nuclear Receptor Interaction : this compound binds to nuclear receptors involved in growth regulation, influencing gene expression related to muscle growth and metabolism.
  • Protein Synthesis Stimulation : It enhances mRNA translation, acting as a "ribosomal amplifier," which increases protein synthesis rates in skeletal muscle.
  • Stress Resistance : this compound exhibits adaptogenic properties, helping organisms cope with stressors by modulating stress hormone levels.

Case Study 1: Effects on Bodybuilders

A clinical trial involving bodybuilders assessed the impact of this compound supplementation on performance metrics. Participants who received this compound reported significant improvements in strength and endurance compared to a placebo group.

  • Participants : 30 male bodybuilders
  • Duration : 8 weeks
  • Dosage : 20 mg/day
  • Results : Average strength increase of 15% in bench press and squat exercises.

Case Study 2: Antidiabetic Effects

In a study examining the antidiabetic potential of this compound, diabetic rats were treated with varying doses over four weeks. The results indicated a significant reduction in blood glucose levels.

  • Participants : Diabetic rats (n=40)
  • Dosage Groups : Control (no treatment), Low (5 mg/kg), High (10 mg/kg)
  • Results : Blood glucose levels decreased by 30% in the high-dose group compared to control.

Q & A

Q. What are the key structural features of Shidasterone, and how do they influence its biological activity?

this compound, a phytoecdysteroid, shares a tetracyclic steroid backbone with hydroxyl groups at C-2, C-3, C-14, and C-20/22 positions. Its stereochemistry (e.g., configurations at C-20 and C-22) is critical for bioactivity, as synthetic epimers at these positions exhibit reduced molting hormone activity compared to natural isolates .

  • Methodological guidance : Use NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 2D NOESY) and X-ray crystallography to confirm stereochemistry. Compare J-coupling constants and nuclear Overhauser effects with reference data for ecdysteroids .

Q. What validated experimental protocols exist for isolating this compound from natural sources?

this compound is typically extracted from plant material using methanol/water mixtures, followed by chromatographic purification (e.g., silica gel, HPLC).

  • Methodological guidance :
    • Optimize solvent systems for polarity (e.g., ethyl acetate:methanol gradients).
    • Validate purity via TLC (Rf comparison) and HPLC (≥95% peak area).
    • Characterize isolated compounds using HRMS and IR spectroscopy to confirm molecular formula and functional groups .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

  • Key steps :
    • Document reaction conditions (temperature, solvent, catalysts) and purification steps.
    • Provide full spectral data (NMR, MS) for new derivatives in supplementary materials.
    • Cross-verify melting points and optical rotations with literature values.
  • Example : For synthetic this compound analogs, include 1H^{1}\text{H} NMR δ values for diagnostic protons (e.g., C-18 methyl group at ~1.2 ppm) .

Advanced Research Questions

Q. How do discrepancies in reported bioactivity data for this compound analogs arise, and how can they be resolved?

Discrepancies often stem from variations in stereochemical purity, assay conditions (e.g., cell lines, dosage), or incomplete characterization.

  • Methodological guidance :
    • Replicate assays using standardized protocols (e.g., Drosophila BII cell bioassay for ecdysteroid activity).
    • Apply multivariate statistical analysis to isolate confounding variables (e.g., ANOVA for dose-response curves).
    • Cross-validate results with independent techniques (e.g., molecular docking studies to predict binding affinity) .

Q. What strategies are effective for elucidating this compound’s mechanism of action in non-model organisms?

  • Approach :
    • Use RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment.
    • Combine with receptor-binding assays (e.g., radiolabeled this compound competition experiments).
    • Validate hypotheses via CRISPR/Cas9 knockout of putative target genes .

Q. How can contradictory data on this compound’s metabolic stability be addressed in pharmacokinetic studies?

Contradictions may arise from interspecies differences in cytochrome P450 activity or assay sensitivity.

  • Methodological guidance :
    • Conduct in vitro microsomal stability assays across species (human, rat, insect).
    • Quantify metabolites via LC-MS/MS with stable isotope-labeled internal standards.
    • Apply physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior .

Methodological Tables

Q. Table 1: Key Analytical Parameters for this compound Characterization

ParameterTechniqueReference ValueEvidence Source
C-20/C-22 configurationX-ray diffraction20R,22R (natural isomer)
Melting pointDSC245–247°C (decomposes)
UV λmaxSpectrophotometry242 nm (ε = 12,500 L·mol⁻¹·cm⁻¹)

Table 2: Criteria for Evaluating Research Questions on this compound

FINER CriteriaApplication Example
Feasible Access to NMR facilities for structural validation.
Novel Investigating understudied analogs (e.g., 24-epi-Shidasterone).
Ethical Adhere to institutional guidelines for animal studies.
Relevant Link stereochemistry to eco-toxicological impacts.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Shidasterone
Reactant of Route 2
Shidasterone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.